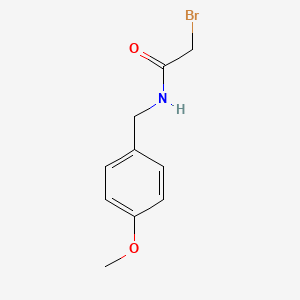

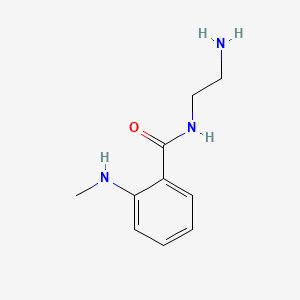

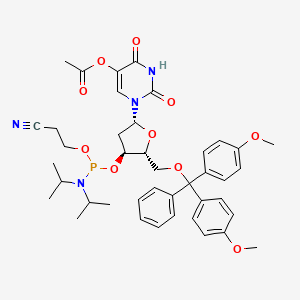

![molecular formula C11H7N3 B599696 [3,3'-Bipyridine]-5-carbonitrile CAS No. 1802-33-1](/img/structure/B599696.png)

[3,3'-Bipyridine]-5-carbonitrile

Übersicht

Beschreibung

Bipyridines are a class of chemical compounds which are known for their ability to act as ligands in coordination chemistry . They are characterized by two pyridine moieties linked together .

Synthesis Analysis

The synthesis of bipyridines often involves palladium-catalyzed reactions . For instance, Ye et al. reported the synthesis of dipyridines through the Pd-catalyzed non-directed C-3 arylation of pyridine .Molecular Structure Analysis

The structure of bipyridine complexes can be interpreted by different spectroscopic techniques such as MS, IR, 1H NMR, UV–Vis, elemental analysis, TG-DTG, conductivity, and magnetic susceptibility measurements .Physical And Chemical Properties Analysis

Physical properties of a substance can be observed or measured without changing the identity of the substance . These include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The synthesis methods of these compounds are important to classify and understand their characteristics .

Method of Application

Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system . To address this issue, advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions have been reviewed . Moreover, strategies for bipyridine synthesis involving sulfur and phosphorous compounds are examined .

Results or Outcomes

These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods, providing a more comprehensive understanding of the synthesis landscape .

Coordination Chemistry

Bipyridines, especially the 2,2’ and 4,4’ isomers, are known as excellent ligands in coordination chemistry, with an impact in many fields including catalysis and material chemistry .

Method of Application

The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties .

Results or Outcomes

The introduction of chirality through ring functionalization or restricted rotation (atropisomery) increases their importance in asymmetry-based applications .

Biologically Active Molecules

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules .

Method of Application

The synthesis of these biologically active molecules often involves the use of bipyridine derivatives as ligands in transition-metal catalysis .

Results or Outcomes

These biologically active molecules have a wide range of applications in the field of medicine and biology .

Photosensitizers

Bipyridines and their derivatives are also used as photosensitizers .

Method of Application

As photosensitizers, these compounds are used to absorb light and transfer the energy to other molecules in photochemical processes .

Results or Outcomes

The use of bipyridine derivatives as photosensitizers has led to advancements in fields such as photodynamic therapy and solar energy conversion .

Viologens

Bipyridines are also used in the synthesis of viologens .

Method of Application

Viologens are produced by the quaternization of the nitrogen atoms in 4,4’-bipyridines .

Results or Outcomes

Viologens are known for their good electrochemical properties and have applications in areas such as electrochromic devices .

Supramolecular Structures

Bipyridines are used in the formation of supramolecular structures .

Method of Application

The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures .

Results or Outcomes

These supramolecular structures have interesting properties and find applications in areas such as molecular recognition and self-assembly .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-pyridin-3-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10/h1-4,6-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLNVPMNYUHAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660345 | |

| Record name | [3,3'-Bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,3'-Bipyridine]-5-carbonitrile | |

CAS RN |

1802-33-1 | |

| Record name | [3,3′-Bipyridine]-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1802-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3,3'-Bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

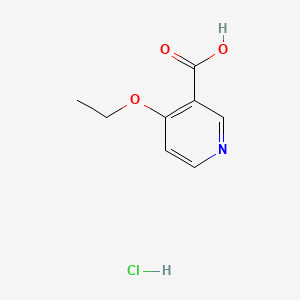

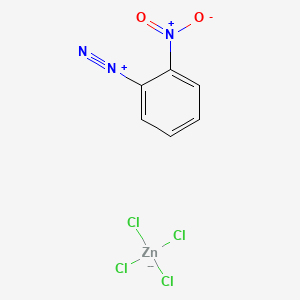

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)

![6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine](/img/structure/B599635.png)